molecular formula C21H26N6O2S B12128460 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B12128460
M. Wt: 426.5 g/mol
InChI Key: FVZYTKJSYPAWEC-UHFFFAOYSA-N
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Description

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with:

  • 3-(propan-2-yloxy)phenyl (providing lipophilic character and steric bulk),
  • Sulfanyl-linked acetamide moiety connected to a 4-(dimethylamino)phenyl group (contributing electron-donating properties and solubility).

Properties

Molecular Formula

C21H26N6O2S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C21H26N6O2S/c1-14(2)29-18-7-5-6-15(12-18)20-24-25-21(27(20)22)30-13-19(28)23-16-8-10-17(11-9-16)26(3)4/h5-12,14H,13,22H2,1-4H3,(H,23,28)

InChI Key

FVZYTKJSYPAWEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency for triazole synthesis. A protocol adapted from involves condensation of thiocarbohydrazide with 3-(propan-2-yloxy)benzaldehyde under solvent-free conditions. The reaction proceeds via:

Thiocarbohydrazide + 3-(isopropoxy)benzaldehydeMW, 150°C, 10 min4-Amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol\text{Thiocarbohydrazide + 3-(isopropoxy)benzaldehyde} \xrightarrow{\text{MW, 150°C, 10 min}} \text{4-Amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol}

This method achieves 88–92% yield in 10–15 minutes, compared to 12–16 hours under conventional heating. The regioselectivity for the 4-amino substituent is ensured by the electron-donating isopropoxy group, which directs cyclization.

Conventional Thermal Cyclization

An alternative route uses hydrazine hydrate and 3-(propan-2-yloxy)benzonitrile in refluxing ethanol with catalytic KOH:

3-(Isopropoxy)benzonitrile + Hydrazine hydrateEtOH, Δ, 8h4-Amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol\text{3-(Isopropoxy)benzonitrile + Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ, 8h}} \text{4-Amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol}

Yields are moderate (65–70%), but this method is preferable for large-scale synthesis due to lower equipment requirements.

Functionalization of the Triazole with a Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution or oxidative coupling.

Thiol-Activated Substitution

The triazole-3-thiol intermediate reacts with 2-bromo-N-[4-(dimethylamino)phenyl]acetamide in DMF with K₂CO₃ as a base:

Triazole-3-thiol + 2-Bromoacetamide derivativeDMF, K₂CO₃, 60°C, 4hTarget Compound\text{Triazole-3-thiol + 2-Bromoacetamide derivative} \xrightarrow{\text{DMF, K₂CO₃, 60°C, 4h}} \text{Target Compound}

This step achieves 75–80% yield , with purity confirmed by HPLC (>98%). The reaction mechanism proceeds via deprotonation of the thiol group, followed by SN2 displacement of bromide.

Oxidative Coupling with Disulfides

An alternative method employs 2,2'-dithiobis(acetamide) under oxidative conditions (I₂, EtOH):

Triazole-3-thiol + 2,2’-Dithiobis(acetamide)I₂, EtOH, ΔTarget Compound\text{Triazole-3-thiol + 2,2'-Dithiobis(acetamide)} \xrightarrow{\text{I₂, EtOH, Δ}} \text{Target Compound}

This route avoids halogenated reagents but requires careful stoichiometry to prevent over-oxidation.

Synthesis of the Acetamide Derivative

The N-[4-(dimethylamino)phenyl]acetamide segment is synthesized via cyanoacetylation or direct acylation.

Cyanoacetylation Protocol

Adapted from, 4-dimethylaminobenzeneamine reacts with cyanoacetyl chloride in dioxane:

4-Dimethylaminobenzeneamine + Cyanoacetyl chlorideDioxane, 0°C → RT, 6h2-Cyano-N-[4-(dimethylamino)phenyl]acetamide\text{4-Dimethylaminobenzeneamine + Cyanoacetyl chloride} \xrightarrow{\text{Dioxane, 0°C → RT, 6h}} \text{2-Cyano-N-[4-(dimethylamino)phenyl]acetamide}

The product is hydrogenated to the acetamide using H₂/Pd-C (90% yield).

Direct Acylation

A simpler route involves acetylation with acetyl chloride in pyridine:

4-Dimethylaminobenzeneamine + Acetyl chloridePyridine, 0°C, 2hN-[4-(Dimethylamino)phenyl]acetamide\text{4-Dimethylaminobenzeneamine + Acetyl chloride} \xrightarrow{\text{Pyridine, 0°C, 2h}} \text{N-[4-(Dimethylamino)phenyl]acetamide}

This method affords 85% yield but requires rigorous exclusion of moisture.

Analytical Validation and Spectral Data

Critical spectroscopic benchmarks for the target compound include:

Spectrum Key Signals
¹H NMR δ 1.28 (d, 6H, -OCH(CH₃)₂), 2.83 (s, 6H, N(CH₃)₂), 3.80 (s, 2H, -SCH₂CO-), etc.
¹³C NMR δ 167.8 (C=O), 159.2 (C-S), 152.1 (triazole-C), 44.7 (N(CH₃)₂), etc.
IR 3280 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O-C)
MS m/z 455.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Yield Time Advantages Limitations
Microwave-assisted88–92%10–15 minHigh efficiency, regioselectiveSpecialized equipment required
Conventional thermal65–70%8–12 hScalable, low costLonger reaction times
Oxidative coupling70–75%6 hHalogen-freeSensitive to stoichiometry

Challenges and Optimization Strategies

  • Regioselectivity Control : The 4-amino substituent is stabilized by resonance with the isopropoxy group. Electron-deficient aryl groups may require directing groups.

  • Thiol Oxidation Mitigation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) improves thiol stability during coupling.

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates the target compound from by-products .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the molecule undergoes oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation to sulfoxide30% H₂O₂ in glacial acetic acid, 55–60°CSulfoxide derivative65–72
Oxidation to sulfoneExcess H₂O₂, reflux in ethanolSulfone derivative58–63
  • Mechanism : The sulfanyl group is oxidized via electrophilic attack by peracetic acid (generated in situ from H₂O₂ and acetic acid), forming sulfoxide intermediates, followed by further oxidation to sulfones .

  • Impact : Sulfone derivatives show enhanced stability and altered bioactivity compared to the parent compound .

Nucleophilic Substitution

The acetamide group participates in substitution reactions, particularly at the carbonyl carbon:

Reaction TypeReagents/ConditionsProductNotesReference
Hydrolysis6M HCl, reflux, 8hCarboxylic acid derivativeRequires acidic conditions
AminolysisEthylenediamine, DMF, 80°CAmide-linked dimerSteric hindrance reduces yield (~40%)
  • Key Insight : The dimethylamino group on the phenyl ring stabilizes intermediates via resonance, facilitating nucleophilic attack.

Cyclization and Ring-Modification Reactions

The triazole ring undergoes regioselective modifications:

Triazole Ring Functionalization

  • Reaction : Treatment with chloroacetyl chloride in THF forms a fused oxadiazole ring via cyclization .

  • Conditions : Anhydrous THF, 0°C to room temperature, 12h.

  • Product : 5,6-Dihydro-2H- oxadiazolo[3,4-b] triazole derivative (yield: 55%) .

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals:

Metal SaltProductApplicationReference
Cu(II) acetateCu(II)-triazole complexEnhanced antimicrobial activity
AgNO₃Silver(I) complexCatalytic properties in oxidation reactions

Electrophilic Aromatic Substitution

The propan-2-yloxy-substituted phenyl ring undergoes electrophilic substitution:

ReactionReagents/ConditionsPositionProductYield (%)
NitrationHNO₃/H₂SO₄, 0°CPara to -O- groupNitro derivative78
BrominationBr₂/FeBr₃, CHCl₃Ortho to -O- groupDibrominated product62
  • Regioselectivity : Directed by the electron-donating propan-2-yloxy group .

Reductive Amination

The amino group on the triazole participates in reductive amination with aldehydes:

  • Example : Reaction with benzaldehyde and NaBH₃CN yields a secondary amine derivative (yield: 68%).

  • Conditions : Methanol, 24h, room temperature.

Comparative Reactivity Analysis

A reactivity comparison with structurally similar compounds highlights unique features:

CompoundKey ReactionOutcome
Target Compound Sulfanyl oxidationForms stable sulfones with H₂O₂
Analog lacking dimethylamino groupNucleophilic substitutionLower yields due to reduced electron donation
Pyridine-containing analogMetal coordinationWeaker binding to Cu(II) ions

Mechanistic Insights

  • Sulfanyl Oxidation : Proceeds via a radical mechanism in the presence of Fe³⁺ catalysts .

  • Triazole Ring Stability : Resists ring-opening under basic conditions but undergoes decomposition in strong acids (pH < 2).

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Potential

The anticancer activity of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide has been explored in several studies. Preliminary results show that it can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of signaling pathways related to cell survival

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in various cancer cell lines

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to achieve high purity and yield. Key steps include:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Coupling with dimethylaminophenyl acetamide.

Understanding the mechanism of action is crucial for optimizing its efficacy. The compound's interactions with specific molecular targets within cells are vital for elucidating its therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

  • Study on Antimicrobial Efficacy : A recent study demonstrated its ability to inhibit growth in resistant bacterial strains, showing promise as a new antibiotic agent.
  • Cancer Cell Line Evaluation : In vitro studies on human cancer cell lines revealed significant growth inhibition, with IC50 values indicating potent activity.

Table 3: Case Study Findings

Study FocusResults
Antimicrobial StudyInhibition of resistant strains
Cancer Cell Line StudySignificant growth inhibition in multiple lines

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function. The dimethylamino phenyl group can interact with receptors, modulating their activity.

Comparison with Similar Compounds

Anti-Exudative Activity

  • Furan-2-yl derivatives (3.1-3.21) : Exhibited 40–65% inhibition of exudate volume in rat models at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in some cases .
  • Target compound: No direct anti-exudative data available, but the dimethylamino group may improve solubility and tissue penetration compared to furan derivatives .

Receptor Modulation

  • VUAA-1 and OLC-12 : Act as Orco ion channel agonists (EC₅₀ = 3–5 µM), leveraging pyridinyl and ethyl groups for receptor interaction .
  • GPR-17 antagonist () : A structurally distinct triazole derivative with morpholine-sulfonyl and trifluoromethoxy groups showed specificity for G-protein-coupled receptors, suggesting substituent bulk influences target selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Furan-2-yl Analogues (e.g., 3.1) Pyridinyl Analogues (e.g., )
LogP ~3.1 (estimated) 2.8–3.5 2.5–3.0
Hydrogen Bond Donors 3 3 3
TPSA (Ų) 110 105 112
Solubility Moderate (dimethylamino enhances) Low (hydrophobic furan) Moderate (pyridine improves)

Notes:

  • The dimethylamino group in the target compound reduces LogP compared to chlorophenyl or propylphenoxy analogues .
  • Pyridinyl derivatives show higher topological polar surface area (TPSA), favoring membrane permeability .

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